A-317491
Overview
Description
Pentafluorobenzenesulfonyl fluorescein is a specialized fluorescent probe used primarily for detecting hydrogen peroxide (H₂O₂) levels in various biological and chemical systems. This compound is unique because it is non-fluorescent under normal conditions but becomes highly fluorescent upon reacting with hydrogen peroxide, making it an excellent tool for monitoring oxidative stress and related processes in cells .
Mechanism of Action
Target of Action
A-317491 is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors . These receptors are highly localized on peripheral and central processes of sensory afferent nerves .
Mode of Action
This compound potently blocks the activation of P2X3 and P2X2/3 receptors. It inhibits the receptor-mediated calcium flux, with Ki values of 22, 22, 9, and 92 nM for human P2X3, rat P2X3, human P2X2/3, and rat P2X2/3, respectively . It is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes .
Biochemical Pathways
The P2X3 and P2X2/3 receptors are ATP-sensitive ligand-gated ion channels. When activated by ATP, they allow the passage of Na+, K+, and Ca2+ ions . This compound, by blocking these receptors, inhibits the pronociceptive effects of ATP .
Result of Action
This compound effectively reduces both nerve injury and chronic inflammatory nociception . It has been found to be most potent in attenuating both thermal hyperalgesia and mechanical allodynia after chronic nerve constriction injury .
Action Environment
The effectiveness of this compound can be influenced by the route of administration. Intrathecal administration is more effective than intraplantar administration in reducing tactile allodynia following peripheral nerve injury . The environment, in terms of the site of administration, can thus influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux . It interacts with these receptors, which are highly localized on peripheral and central processes of sensory afferent nerves . The nature of these interactions involves the blockade of P2X3 containing channels, which contributes to the pronociceptive effects of ATP .
Cellular Effects
This compound influences cell function by blocking native P2X3 and P2X2/3 receptors in rat dorsal root ganglion neurons . This blockade affects cell signaling pathways related to pain, as activation of these channels contributes to the pronociceptive effects of ATP .
Molecular Mechanism
The molecular mechanism of this compound involves its potent blockade of P2X3 and P2X2/3 receptor-mediated calcium flux . This blockade is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes . The blockade of P2X3 containing channels is stereospecific, as the R-enantiomer of this compound is significantly less active at P2X3 and P2X2/3 receptors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in models of chronic inflammatory and neuropathic pain . It has been shown to reduce pain in these models in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to reduce pain in a dose-dependent manner, with an ED50 of 30 mol kg s.c. for reducing complete Freund’s adjuvant-induced thermal hyperalgesia in rats . It was ineffective in reducing nociception in animal models of acute pain, postoperative pain, and visceral pain at doses greater than 100 mol kg s.c .
Metabolic Pathways
Its primary mechanism of action involves the blockade of P2X3 and P2X2/3 receptors, which are involved in ATP signaling pathways .
Transport and Distribution
It is known to interact with P2X3 and P2X2/3 receptors, which are highly localized on peripheral and central processes of sensory afferent nerves .
Subcellular Localization
Its primary targets, the P2X3 and P2X2/3 receptors, are localized on peripheral and central processes of sensory afferent nerves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorobenzenesulfonyl fluorescein typically involves the reaction of fluorescein with pentafluorobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually require a controlled temperature, often around room temperature, to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of pentafluorobenzenesulfonyl fluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzenesulfonyl fluorescein primarily undergoes hydrolysis reactions. When exposed to hydrogen peroxide, the sulfonyl linkage is hydrolyzed, leading to the release of fluorescein, which is highly fluorescent. This reaction is selective for hydrogen peroxide and does not occur with other reactive oxygen species such as hydroxyl radicals or superoxide anions .
Common Reagents and Conditions
The primary reagent for the reaction of pentafluorobenzenesulfonyl fluorescein is hydrogen peroxide. The reaction conditions are typically mild, often occurring at physiological pH and temperature, making it suitable for biological applications .
Major Products Formed
The major product formed from the reaction of pentafluorobenzenesulfonyl fluorescein with hydrogen peroxide is fluorescein. This product is highly fluorescent and can be easily detected using standard fluorescence microscopy or spectroscopy techniques .
Scientific Research Applications
Pentafluorobenzenesulfonyl fluorescein has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorobenzenesulfonyl fluorescein is unique compared to other fluorescent probes due to its high selectivity for hydrogen peroxide and its non-oxidative mechanism of action. Similar compounds include:
Dihydroethidium (DHE): Used for detecting superoxide anions but lacks the selectivity for hydrogen peroxide.
2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general reactive oxygen species probe, but it is not as selective for hydrogen peroxide as pentafluorobenzenesulfonyl fluorescein.
Pentafluorobenzenesulfonyl fluorescein stands out due to its high specificity and sensitivity for hydrogen peroxide, making it a valuable tool in various research fields .
Properties
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197185 | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475205-49-3 | |
Record name | A-317491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-317491 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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